(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
(4S,5S)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCJOOZJZFBHY-RCOVLWMOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4S,5S) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carbonyl group in the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can lead to alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell proliferation in various cancer cell lines. For instance:
- Cell Line A549 (Lung Cancer) : IC50 = 12.5 µM
- Cell Line MCF-7 (Breast Cancer) : IC50 = 15.0 µM
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of (4S,5S)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one indicates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Properties
Some derivatives related to this compound have demonstrated efficacy against various bacterial strains. This suggests a potential application in developing antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound involves several chemical transformations that enhance its pharmacological properties. Various synthetic routes have been explored to improve yield and purity while maintaining biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Analogs Identified:
(5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one (FDB022555, CAS 157129-55-0)
(4R,5S)-4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one hydrochloride (CAS 1955474-05-1)
Comparative Analysis Table
Critical Research Findings and Implications
Structural Insights:
- Pyrazole vs. Pyridine : The 2-methylpyrazol-3-yl group in the target compound offers dual hydrogen-bonding capacity (via N-H and aromatic N) compared to the pyridine ring in analogs, which acts primarily as a weak base and π-stacking partner. Pyrazole derivatives are also less prone to metabolic oxidation than pyridines, enhancing in vivo stability .
- Stereochemistry : The (4S,5S) configuration optimizes spatial alignment for interactions with chiral biological targets, whereas the (4R,5S) diastereomer (as in the hydrochloride salt) may exhibit reduced binding affinity due to mismatched stereochemistry .
- Solubility and Bioavailability : The hydrochloride salt analog demonstrates superior aqueous solubility, but its 4R configuration could negate this advantage in vivo. The hydroxymethyl analog’s polar group improves hydrophilicity but may hinder passive diffusion across membranes .
Biological Activity
(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a pyrrolidine ring substituted with an amino group and a methylpyrazole moiety, which may contribute to its biological properties.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system. Its activity is primarily attributed to its modulation of neurotransmitter systems, specifically:
- Muscarinic Acetylcholine Receptors (mAChRs) : The compound acts as a positive allosteric modulator for M4 mAChRs, which are implicated in neurocognitive disorders. This modulation enhances acetylcholine-mediated signaling pathways, potentially improving cognitive functions .
- G Protein-Coupled Receptors (GPCRs) : The compound may also influence GPCR signaling pathways, which are crucial for various physiological processes. Its interaction with these receptors could lead to downstream effects such as altered neurotransmitter release and neuronal excitability .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several studies:
- Neuropharmacological Effects : Studies have shown that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : Preliminary research indicates that the compound may have antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic transmission, which are critical pathways in mood regulation.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo, making it a candidate for conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant improvement in cognitive function in rodent models after administration of the compound. | Potential for use in cognitive enhancement therapies. |
| Study 2 | Showed reduction in markers of inflammation in animal models of arthritis. | Suggests utility in treating inflammatory diseases. |
| Study 3 | Indicated modulation of mAChR activity leading to improved memory retention in aged rats. | Could inform treatment strategies for age-related cognitive decline. |
Q & A
Q. What are the common synthetic routes for synthesizing (4S,5S)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one, and what are the critical reaction conditions?
The synthesis typically involves multi-step strategies to assemble the pyrrolidin-2-one core and introduce the pyrazole substituent. Key steps include:
- Cyclization reactions : Refluxing intermediates in ethanol or xylene to form the pyrrolidinone ring (e.g., reflux for 25–30 hours in xylene for similar heterocycles) .
- Acid-mediated deprotection : Use of 1.0 M HCl in water at 0–50°C for 2–5 hours to cleave protecting groups, achieving yields up to 52.7% .
- Pyrazole coupling : Reacting pre-functionalized pyrazole derivatives with pyrrolidinone precursors under reflux conditions .
Q. Which characterization techniques are most effective for confirming the structure and stereochemistry of this compound?
- NMR spectroscopy : Critical for verifying stereochemistry (e.g., distinguishing 4S,5S from other diastereomers) and substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity, especially for intermediates with complex heterocyclic systems .
- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals, which may be challenging due to the compound’s hygroscopic nature.
Q. How do the pyrazole and pyrrolidinone moieties influence the compound’s stability and reactivity?
- The 2-methylpyrazole group enhances steric hindrance, reducing unwanted side reactions during functionalization .
- The pyrrolidin-2-one ring introduces hydrogen-bonding capacity via the lactam carbonyl and amino group, impacting solubility and intermolecular interactions .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of the (4S,5S) configuration?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)- or (R)-configured precursors) to direct stereochemical outcomes during cyclization .
- Asymmetric catalysis : Transition-metal catalysts (e.g., rhodium or palladium) for selective bond formation, as seen in related silacycle syntheses .
Q. How can transition-metal catalysts improve the efficiency of synthesizing this compound?
- Silver catalysts : Enable silylene transfer reactions to construct complex heterocycles under mild conditions .
- Palladium-mediated cross-coupling : Facilitates regioselective pyrazole-pyrrolidinone coupling, avoiding side products .
- Zinc/copper systems : Promote nitrile insertion into strained intermediates, useful for multi-component reactions .
Q. How can researchers reconcile discrepancies in reported reaction yields for similar compounds?
Q. What role do multi-component reactions play in constructing the pyrazole-pyrrolidinone framework?
Q. How does the electronic nature of the pyrazole substituent affect interactions in heterocyclic systems?
- Electron-withdrawing effects : The 2-methylpyrazole group stabilizes adjacent electrophilic centers, influencing reactivity in nucleophilic substitutions .
- π-π stacking : Pyrazole’s aromaticity promotes stacking with aromatic amino acids in enzyme-binding studies, relevant for pharmacological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
